ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-[3-(benzenesulfonyl)propanoylamino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-2-28-22(25)21-18(15-19(29-21)16-9-5-3-6-10-16)23-20(24)13-14-30(26,27)17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFHISSHJJSXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils, the first immune cells called upon when the body undergoes inflammation or infection.
Mode of Action
The compound acts as a competitive inhibitor of hNE. It binds to the active center of hNE, preventing it from interacting with its natural substrates. This inhibits the proteolytic activity of hNE, thereby modulating the immune response.
Biochemical Pathways
The inhibition of hNE affects the proteolysis of a range of proteins, including all extracellular matrix proteins and many important plasma proteins. This can have downstream effects on various biochemical pathways involved in inflammation and immune response.
Result of Action
By inhibiting hNE, the compound can potentially modulate the immune response, particularly in conditions characterized by excessive inflammation. This could have therapeutic implications for conditions such as Acute Respiratory Distress Syndrome (ARDS).
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate has been studied for its potential therapeutic applications, particularly as an inhibitor of specific biological pathways.
- Inhibitory Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on sodium-dependent transporters, which are critical in various physiological processes. This suggests potential uses in treating conditions like hypertension and heart failure .
- Anticancer Properties : Compounds derived from thiophene have been shown to possess anticancer properties. The unique substitution pattern of this compound may enhance its efficacy against specific cancer cell lines, although detailed studies are still required to establish its effectiveness .
Materials Science
The electronic properties of thiophenes make them valuable in the development of organic semiconductors.
- Organic Electronics : The compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport can improve the efficiency of these devices .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules.
- Building Block for Synthesis : It can be used to synthesize other biologically active compounds by modifying the functional groups attached to the thiophene ring. This versatility is crucial for developing new drugs and materials .
Case Study 1: Antihypertensive Research
A study conducted on similar thiophene derivatives demonstrated their ability to inhibit specific sodium transporters, leading to reduced blood pressure in animal models. This suggests that this compound could be a candidate for antihypertensive drug development.
Case Study 2: Organic Photovoltaic Efficiency
Research into the use of thiophene derivatives in OPVs showed that incorporating such compounds could enhance light absorption and charge mobility, leading to improved energy conversion efficiencies. This compound may play a role in future formulations aimed at increasing the performance of solar cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Analogues
Compound 1 : 2-Amino-4-Methyl-5-Phenyl-Thiophene-3-Ethylcarboxylate
- Structural Similarities : Both compounds share a thiophene ring with ethyl carboxylate (position 2) and phenyl (position 5) groups.
- Key Differences: Position 3: Compound 1 has an amino and methyl group, whereas the target compound features a benzenesulfonyl-propanamido substituent. Functional Implications:
- The amino group in Compound 1 increases nucleophilicity, making it reactive toward electrophilic agents.
- Biological Relevance: Thiophene derivatives like Compound 1 are precursors for antimicrobial or anticancer agents, suggesting the target compound may share similar applications but with modified pharmacokinetics due to sulfonamide substitution .
Compound 2 : Patent Intermediate (Acetylsulfanyl-Modified Thiophene)
- Structural Similarities : Both compounds include sulfur-containing substituents (sulfonyl vs. acetylsulfanyl).
- Key Differences: Sulfur Functionality: The acetylsulfanyl group in Compound 2 is less oxidized than the benzenesulfonyl group, affecting reactivity and stability.
Non-Thiophene Analogues
Ethyl Azidoacetate
- Structural Similarities : Both compounds contain an ethyl ester group.
- Key Differences :
- Core Structure : Ethyl azidoacetate lacks the thiophene ring and sulfonamide group, limiting its utility in aromatic interaction-driven applications.
- Reactivity : The azide group in ethyl azidoacetate enables click chemistry, whereas the sulfonamide in the target compound may favor hydrogen bonding or enzyme inhibition .
Physicochemical and Spectral Data Comparison
Preparation Methods
Reaction Conditions and Mechanism
In a typical procedure, acetophenone (10 mmol), ethyl cyanoacetate (12 mmol), and elemental sulfur (15 mmol) are combined in dimethylformamide (DMF, 30 mL) with morpholine (2 mL) as a catalyst. The mixture is heated at 80°C for 12 hours under nitrogen. The reaction proceeds via Knoevenagel condensation, followed by cyclization with sulfur to form the thiophene ring. After cooling, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 4:1) to yield ethyl 5-phenylthiophene-2-carboxylate as a pale-yellow solid (68% yield).
Key Data
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1H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 3.6 Hz, 1H, H-3), 7.45–7.30 (m, 5H, Ph), 7.12 (d, J = 3.6 Hz, 1H, H-4), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
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MS (ESI+) : m/z 247.1 [M+H]⁺.
Regioselective Functionalization at Position 3
Introducing the propanamido group at position 3 requires precise regioselective amination. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable selective deprotonation and subsequent electrophilic trapping.
Amination Protocol
Ethyl 5-phenylthiophene-2-carboxylate (5 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 20 mL) and cooled to −78°C. LDA (6 mmol) is added dropwise, and the mixture is stirred for 1 hour. N-Fluorobenzenesulfonimide (6 mmol) is introduced, and the reaction is warmed to room temperature over 2 hours. After quenching with saturated NH₄Cl, the product is extracted with dichloromethane (DCM) and purified by chromatography to yield ethyl 3-amino-5-phenylthiophene-2-carboxylate (52% yield).
Optimization Note
Introduction of the Benzenesulfonylpropanamido Group
The final step involves coupling the amine with 3-(benzenesulfonyl)propanoic acid. Activation of the carboxylic acid using carbodiimide reagents facilitates amide bond formation.
Amidation Reaction
Ethyl 3-amino-5-phenylthiophene-2-carboxylate (3 mmol) and 3-(benzenesulfonyl)propanoic acid (3.3 mmol) are dissolved in DCM (15 mL). N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 3.6 mmol) and hydroxybenzotriazole (HOBt, 3.6 mmol) are added, followed by triethylamine (6 mmol). The mixture is stirred at room temperature for 24 hours. After extraction and purification, ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate is obtained as a white solid (58% yield).
Characterization Data
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13C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O ester), 166.2 (C=O amide), 141.5 (C-SO₂), 134.2–128.1 (Ph), 60.1 (OCH₂), 44.3 (CH₂SO₂), 35.8 (CH₂CONH), 14.3 (CH₃).
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HRMS (ESI+) : m/z 487.1142 [M+Na]⁺ (calc. 487.1139).
Yield Optimization Strategies
Solvent and Catalyst Screening
Replacing DCM with dimethylacetamide (DMAc) increases amidation yields to 72% by enhancing reagent solubility. Catalytic DMAP (4-dimethylaminopyridine, 0.2 equiv) further accelerates the reaction, reducing time to 12 hours.
Temperature Control
Conducting the amidation at 0°C minimizes racemization and byproduct formation, particularly when using stereochemically sensitive intermediates.
Analytical Challenges and Solutions
Tautomerism in NMR Analysis
The benzenesulfonyl group induces rotational hindrance, causing peak splitting in 1H NMR. Variable-temperature NMR (VT-NMR) at 50°C simplifies spectra by averaging conformers.
Purity Assessment
HPLC with a C18 column (acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes (λ = 254 nm).
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems (0.5 mm channel diameter) achieve 85% yield in 30 minutes by enhancing mass transfer during amidation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions involving Gewald thiophene synthesis (to generate the thiophene core) followed by sulfonylation and amidation. For example, analogous thiophene derivatives are synthesized using NaH as a base in THF for coupling reactions, with yields optimized by controlling stoichiometry and temperature (e.g., 0°C for sensitive intermediates) .
- Key Considerations : Use anhydrous conditions to prevent hydrolysis of reactive intermediates. Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate) before functionalization .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : and NMR confirm regioselectivity of substituents on the thiophene ring. For example, NMR can distinguish between carbonyl groups in the ester and amide moieties .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related thiophene derivatives in crystallographic studies .
- HPLC-MS : Validates purity (>95%) and molecular weight, especially for detecting sulfonylation byproducts .
Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?
- Methodology : Perform stability assays in buffered solutions (pH 1–14) at 25–60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. For example, sulfonamide groups in similar compounds show hydrolytic instability under strongly acidic/basic conditions, requiring protective strategies during synthesis .
Advanced Research Questions
How can computational reaction path search methods (e.g., DFT-B3LYP/6-31G) improve the design of novel derivatives with enhanced bioactivity?*
- Methodology :
- Use quantum chemical calculations to model transition states and predict regioselectivity in functionalization reactions (e.g., sulfonylation vs. acylation).
- Validate predictions with experimental data (e.g., ICReDD’s approach integrating computation and high-throughput screening) .
- Example: Geometry optimization of thiophene derivatives under DFT-B3LYP functional identifies electron-deficient sites for targeted modifications .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations or splitting patterns)?
- Methodology :
- Multi-Technique Validation : Combine - COSY, HSQC, and HMBC to assign ambiguous peaks.
- Dynamic NMR : Investigate conformational flexibility causing splitting anomalies, as seen in substituted thiophenes with rotatable sulfonamide groups .
- Crystallographic Cross-Check : Resolve discrepancies between solution-state NMR and solid-state structures .
Q. How do structural modifications (e.g., replacing benzenesulfonyl with methylsulfonyl groups) affect the compound’s pharmacokinetic properties?
- Methodology :
- In Silico ADME Prediction : Use tools like SwissADME to estimate logP, solubility, and metabolic stability.
- In Vitro Assays : Compare membrane permeability (Caco-2 cells) and metabolic stability (human liver microsomes) of analogs.
- Case Study : Bioactive thiophene derivatives with phenyl substituents exhibit improved metabolic resistance compared to alkyl variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
